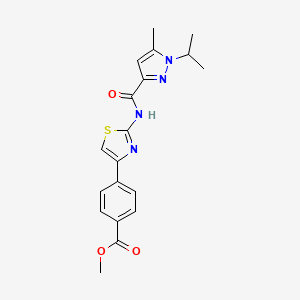
methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate is a compound that belongs to the family of pyrazole derivatives. Pyrazole-based compounds have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O3S with a molecular weight of 384.5 g/mol. The compound features a thiazole ring linked to a pyrazole moiety, which is known for enhancing biological activity through various interactions with biological targets.
Research indicates that pyrazole derivatives can interact with multiple biological pathways. Key mechanisms include:
- Inhibition of Enzymes : Many pyrazole derivatives act as enzyme inhibitors. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Anticancer Activity : Pyrazole derivatives have demonstrated the ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example, compounds similar to this compound have been studied for their effects on Aurora-A kinase and CDK2, both of which are critical in cell cycle regulation .
Antimicrobial Properties
Recent studies have reported that certain pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting biofilm formation .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Research has indicated that similar pyrazole derivatives can reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages .
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The compound's structure allows it to bind effectively to target proteins involved in cancer progression.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Study on Anticancer Activity : A derivative similar to this compound was tested against various cancer cell lines, showing IC50 values ranging from 0.75 µM to 4.21 µM against H460 and MCF-F cells .
- Anti-inflammatory Study : In a model of acute inflammation, a related compound significantly reduced edema formation and cytokine levels, demonstrating its potential as an anti-inflammatory agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.5 g/mol |
| Biological Activities | Antimicrobial, Anti-inflammatory, Anticancer |
| IC50 (Anticancer Activity) | 0.75 - 4.21 µM |
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against bacterial strains |
| Anti-inflammatory Effects | Reduced TNF-alpha production |
| Anticancer Activity | Induced apoptosis in cancer cells |
Properties
IUPAC Name |
methyl 4-[2-[(5-methyl-1-propan-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-11(2)23-12(3)9-15(22-23)17(24)21-19-20-16(10-27-19)13-5-7-14(8-6-13)18(25)26-4/h5-11H,1-4H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLWSVGIYOFECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














